molecular formula C8H16O3 B8355265 2-Cyclobutyl-2-hydroxymethylpropane-1,3-diol

2-Cyclobutyl-2-hydroxymethylpropane-1,3-diol

Cat. No. B8355265
M. Wt: 160.21 g/mol
InChI Key: CPZYNTYOOCTHNB-UHFFFAOYSA-N
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Patent
US05204333

Procedure details

A mixture of 2-cyclobutyl-2-hydroxymethylpropane-1,3-diol (6.7 g, 42 mmol), diethyl carbonate (5.5 g, 46 mmol) and potassium hydroxide (0.1 g in 5 ml dry ethanol) was heated to reflux under nitrogen for 15 minutes. Ethanol was then distilled off at atmospheric pressure and the residue distilled under reduced pressure. 3-Cyclobutyl-3-hydroxymethyloxetane was obtained as a colourless liquid (4.3 g, 73%) bp 130°-160° C. at 30 mm Hg.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([CH2:10][OH:11])([CH2:8]O)[CH2:6][OH:7])[CH2:4][CH2:3][CH2:2]1.C(=O)(OCC)OCC.[OH-].[K+]>>[CH:1]1([C:5]2([CH2:6][OH:7])[CH2:8][O:11][CH2:10]2)[CH2:2][CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(CCC1)C(CO)(CO)CO
Name
Quantity
5.5 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
Ethanol was then distilled off at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1(COC1)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.